4-(Boc-aminomethyl)azepane

Drug Design Medicinal Chemistry Lead Optimization

Substituting azepane building blocks in medicinal chemistry can lead to divergent biological activity, altered pharmacokinetics, and unexpected synthetic failures. 4-(Boc-aminomethyl)azepane (CAS 1408074-78-1) provides a specific, well-defined Boc-protected primary amine at the 4-position for selective deprotection and late-stage diversification in CNS drug discovery programs. • Conformationally flexible 7-membered azepane ring with strategically placed protected nucleophilic handle • Enables exploration of chemical space to optimize potency and selectivity for neurological targets • Reliable commercial supply (≥97% purity) for parallel synthesis and compound library production

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 1408074-78-1
Cat. No. B1407249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Boc-aminomethyl)azepane
CAS1408074-78-1
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCCNCC1
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-10-5-4-7-13-8-6-10/h10,13H,4-9H2,1-3H3,(H,14,15)
InChIKeyVZWFLFITYZGQKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Boc-aminomethyl)azepane: Protected Amine Azepane Scaffold


4-(Boc-aminomethyl)azepane (CAS: 1408074-78-1) is a synthetic seven-membered saturated N-heterocycle (azepane) featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the 4-position . This compound serves as a versatile chemical intermediate and a privileged scaffold in medicinal chemistry, providing a masked primary amine handle that can be selectively deprotected for further functionalization [1]. Its unique combination of a conformationally flexible seven-membered ring and a strategically placed, protected nucleophilic site makes it a valuable building block for the synthesis of complex drug candidates and biologically active molecules [1].

Why Substitution Pattern Matters in Azepane Selection


In medicinal chemistry, the direct substitution of one azepane building block for another is rarely a trivial decision. The specific substitution pattern on the azepane ring critically influences its three-dimensional conformation, physicochemical properties, and the spatial orientation of functional groups in final drug candidates [1]. While in-class analogs may share the same core heterocycle, differences in ring substitution, protecting group chemistry, and even stereochemistry can lead to divergent biological activity, altered pharmacokinetics, and unexpected synthetic challenges [2]. 4-(Boc-aminomethyl)azepane offers a specific, well-defined combination of a protected primary amine at the 4-position, a feature that distinguishes it from 3-substituted analogs, N-unprotected variants, and alternative heterocyclic scaffolds, making generic substitution a potential source of significant project delays and unexpected failures.

Differentiation of 4-(Boc-aminomethyl)azepane from Analogs


Physicochemical Properties: pKa and Boiling Point

4-(Boc-aminomethyl)azepane demonstrates distinct physicochemical properties compared to its 3-substituted regioisomer, which can influence its behavior in synthetic and biological contexts. The 4-substituted compound exhibits a higher predicted pKa (12.77 ± 0.46) and boiling point (339.3 ± 15.0 °C) compared to its 3-substituted analog (pKa 12.58 ± 0.40, boiling point 332.8 ± 15.0 °C predicted), reflecting the impact of the substitution pattern on basicity and intermolecular interactions .

Drug Design Medicinal Chemistry Lead Optimization

Conformational and Vector Differences in Drug Design

The spatial orientation of the aminomethyl group on the azepane ring is a critical determinant of molecular recognition. The 4-position substitution in 4-(Boc-aminomethyl)azepane provides a distinct vector for the protected amine, projecting it differently in 3D space compared to 3- or 2-substituted analogs. This can lead to divergent binding affinities and selectivities for biological targets [1]. While specific quantitative binding data for the Boc-protected form is limited, extensive SAR studies on azepane-containing inhibitors demonstrate that the position of substituents on the seven-membered ring is a key driver of potency and selectivity [2].

Conformational Analysis Molecular Modeling Structure-Based Drug Design

Synthetic Accessibility and Commercial Availability

4-Substituted azepanes, including 4-(Boc-aminomethyl)azepane, are widely utilized in medicinal chemistry as intermediates, with commercial availability from multiple vendors . This stands in contrast to many other substitution patterns (e.g., 2- or 5-substituted analogs) which are often custom-synthesized, less readily available, and require more complex synthetic routes. The established synthetic routes for 4-substituted azepanes translate to lower procurement costs and shorter lead times for projects.

Organic Synthesis Chemical Procurement Building Blocks

Key Applications of 4-(Boc-aminomethyl)azepane


CNS Drug Discovery Lead Optimization

The distinct physicochemical profile and conformational preferences of 4-(Boc-aminomethyl)azepane make it a powerful tool for CNS drug discovery, where the subtle modulation of pKa and lipophilicity can dramatically impact blood-brain barrier penetration and target engagement [1]. The protected amine allows for late-stage diversification, enabling medicinal chemists to explore a wide chemical space around the azepane core to optimize potency and selectivity for neurological targets like monoamine transporters [1].

Scaffold-Hopping and Bioisostere Replacement

The azepane ring system is a validated scaffold for drug design, offering a unique conformational flexibility that can improve binding affinity and selectivity compared to more rigid six-membered piperidine or piperazine rings [1]. 4-(Boc-aminomethyl)azepane, with its strategically placed handle, is an ideal starting point for exploring this chemical space in programs seeking to replace problematic moieties or discover novel IP, as demonstrated in the development of potent azepane-based inhibitors of various kinases and enzymes [2].

Parallel Synthesis and Library Production

The commercial availability and reliable synthetic routes for 4-substituted azepanes enable their efficient use in parallel synthesis and library production. 4-(Boc-aminomethyl)azepane is a prime candidate for generating diverse compound libraries for high-throughput screening campaigns, where its protected amine can be deprotected and coupled with a wide array of carboxylic acids, sulfonyl chlorides, or other electrophiles to rapidly explore structure-activity relationships [1].

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